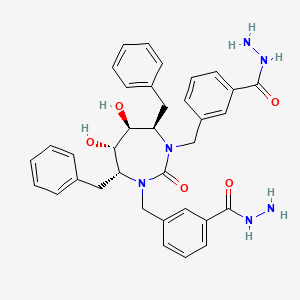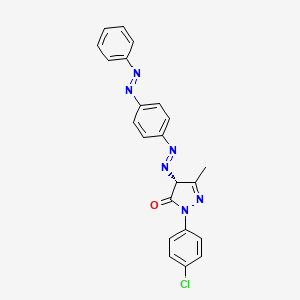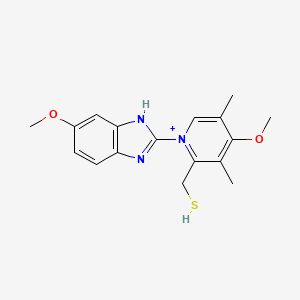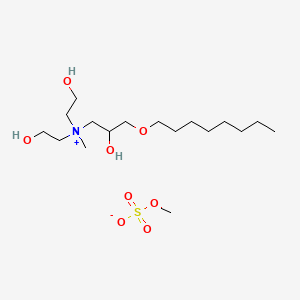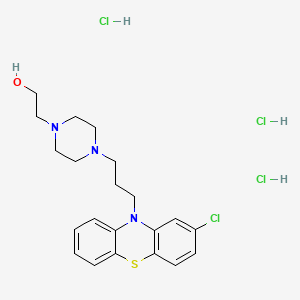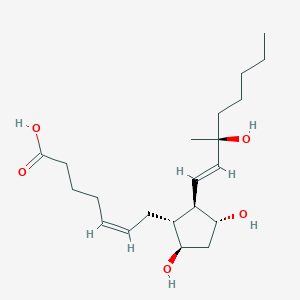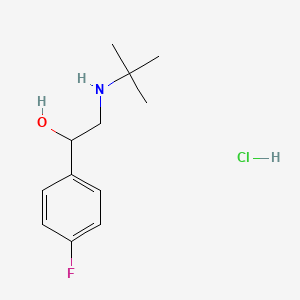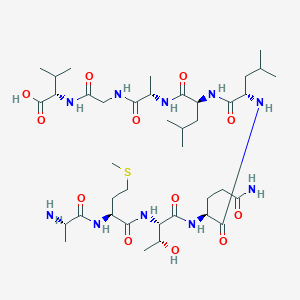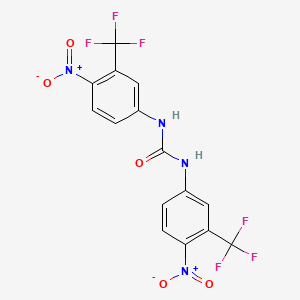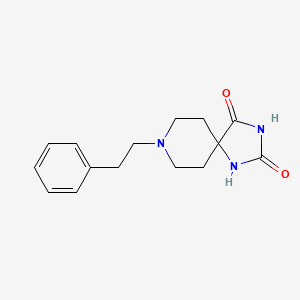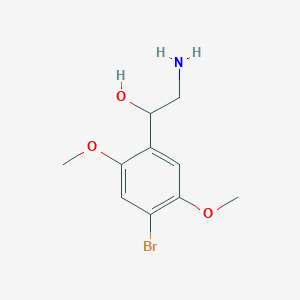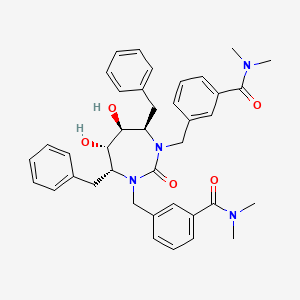
(-)-Corydaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Corydaline: is an alkaloid compound found in various plants, particularly in the Corydalis species. It has been traditionally used in herbal medicine for its analgesic and sedative properties. The compound has garnered interest in recent years due to its potential therapeutic applications in modern medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydaline typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, which forms the core structure of the alkaloid. The reaction conditions often involve acidic catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Corydalis tubers, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Corydaline is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, this compound has been shown to interact with various cellular pathways, making it a subject of interest in cell biology research.
Medicine: Medically, this compound is being investigated for its analgesic, anti-inflammatory, and neuroprotective effects
Industry: In the industrial sector, this compound can be used as a precursor for synthesizing other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of (-)-Corydaline involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. It modulates the activity of these targets, leading to its observed analgesic and sedative effects. The compound may also influence various signaling pathways, contributing to its anti-inflammatory and neuroprotective properties.
Vergleich Mit ähnlichen Verbindungen
Tetrahydropalmatine: Another alkaloid found in Corydalis species with similar analgesic properties.
Berberine: An alkaloid with a broader range of biological activities, including antimicrobial and anti-inflammatory effects.
Palmatine: Similar in structure to (-)-Corydaline, with notable anti-inflammatory and antimicrobial properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the particular set of biological activities it exhibits. Its combination of analgesic, sedative, and neuroprotective effects distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
71213-90-6 |
|---|---|
Molekularformel |
C22H27NO4 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m1/s1 |
InChI-Schlüssel |
VRSRXLJTYQVOHC-ASSNKEHSSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Kanonische SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


